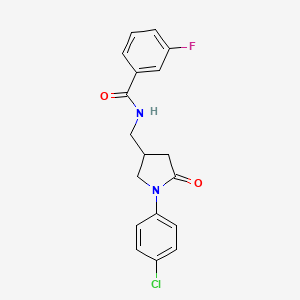

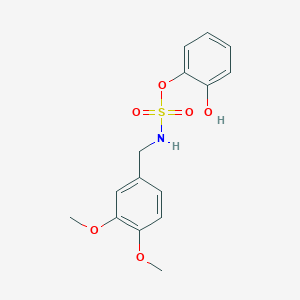

N-(3,4-dimethoxybenzyl)2-hydroxyphenylsulfamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

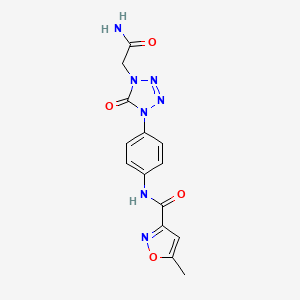

N-(3,4-dimethoxybenzyl)2-hydroxyphenylsulfamate (DHSM) is a synthetic compound that has been studied for its potential applications in scientific research. DHSM is an analogue of the natural compound phenylsulfamate, which is found in the human body and has been shown to have a variety of physiological effects. DHSM has a similar structure to phenylsulfamate, but has an additional methoxy group attached to the aromatic ring. This additional methoxy group makes DHSM more hydrophilic, which makes it more soluble in water. DHSM has been studied for its potential applications in a variety of scientific research areas, including biochemistry, physiology, and pharmacology.

Aplicaciones Científicas De Investigación

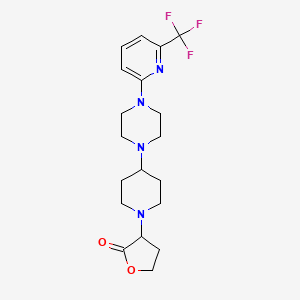

Chemoselective Deprotection

A study by Watanabe and Katoh (2011) introduces a selective deprotection method for the alcohol-protecting 3,4-dimethoxybenzyl (3,4 DMB) group. The use of phenyliodine bis(trifluoroacetate) (PIFA) as a hypervalent iodine(III) reagent facilitates the chemoselective deprotection of 3,4 DMB ethers. This process is efficient in the presence of various other protecting groups, marking a significant advancement in synthetic organic chemistry by providing a method for selective deprotection under mild conditions (Watanabe & Katoh, 2011).

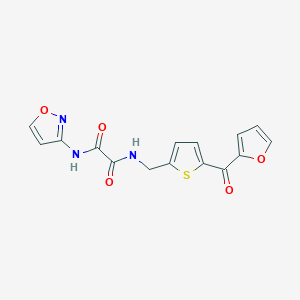

N-Protection of O-Aryl Sulfamates

Reuillon et al. (2012) developed a protecting group strategy for sulfamates, crucial in medicinal chemistry and drug development. By replacing both sulfamate NH protons with either 4-methoxybenzyl or 2,4-dimethoxybenzyl, the resulting N-protected sulfamates exhibit stability towards oxidizing and reducing agents, bases, and nucleophiles. This development allows for a more flexible approach in synthesizing phenolic O-sulfamates, contributing significantly to multi-step synthesis processes (Reuillon et al., 2012).

Nano-Structured Ceria (CeO2) Recovery

Veranitisagul et al. (2011) explored the use of N,N-bis(2-hydroxybenzyl)alkylamines, benzoxazine dimers, as novel ligands for cerium(III) ion, leading to the formation of complexes. This research led to the successful preparation of single-phase ceria (CeO2) via thermal decomposition of these complexes. Ceria, synthesized in this manner, showed potential for applications in catalysis and materials science, owing to its spherical nano-structure and an average diameter of 20 nm (Veranitisagul et al., 2011).

Electrophilic Fluorination

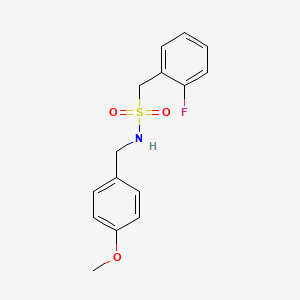

Hill, Liu, and Taylor (2004) described the synthesis of alpha-fluorosulfonamides via electrophilic fluorination, utilizing N-fluorobenzenesulfonimide as the fluorinating agent. The dimethoxybenzyl group (DMB) served as a new protecting group for sulfonamides, facilitating the creation of primary and secondary alpha-fluorosulfonamides. This research contributes to the field of fluorine chemistry by providing a method for introducing fluorine atoms into sulfonamide structures, thereby altering their chemical properties for potential applications in pharmaceuticals and agrochemicals (Hill, Liu, & Taylor, 2004).

Propiedades

IUPAC Name |

(2-hydroxyphenyl) N-[(3,4-dimethoxyphenyl)methyl]sulfamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO6S/c1-20-14-8-7-11(9-15(14)21-2)10-16-23(18,19)22-13-6-4-3-5-12(13)17/h3-9,16-17H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMKNSFXZGTWAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNS(=O)(=O)OC2=CC=CC=C2O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-4-(4-fluorophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2775487.png)

![N-mesityl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2775492.png)

![Methyl 2-(3-(ethylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2775496.png)

![N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2775499.png)